
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring fused with a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with quinoline-6-carbaldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and thiazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one involves its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can interact with proteins, affecting their function. These interactions can lead to the compound’s observed biological activities, such as anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(quinolin-6-ylmethylene)thiazole
- 2-Amino-5-(quinolin-6-ylmethylene)oxazole
- 2-Amino-5-(quinolin-6-ylmethylene)imidazole
Uniqueness
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one is unique due to the presence of both the thiazole and quinoline rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H9N3OS |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
(5Z)-2-amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17)/b11-7- |
InChI Key |
GWSGFSPSQGXVFI-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


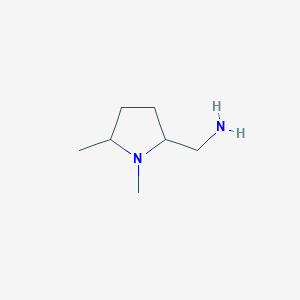
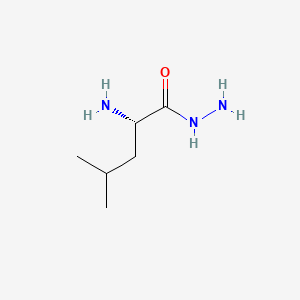
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)


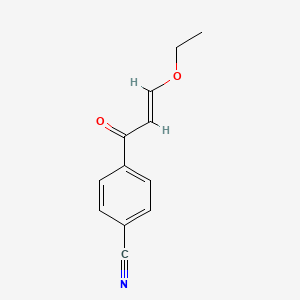
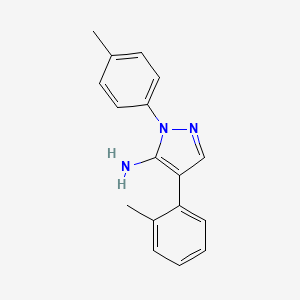

![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
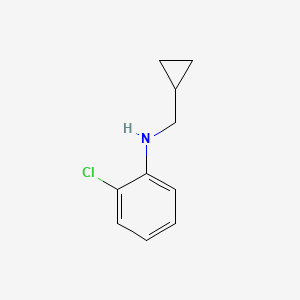
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
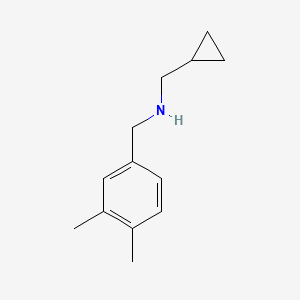
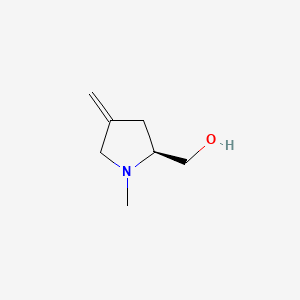
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)
